molecular formula C7H8FN B15220472 2-Ethyl-4-fluoropyridine

2-Ethyl-4-fluoropyridine

Cat. No.: B15220472
M. Wt: 125.14 g/mol
InChI Key: RQOWNUUTTCJVKI-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethyl group at the second position and a fluorine atom at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-fluoropyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and activity. Additionally, the ethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-4-fluoropyridine’s unique combination of an ethyl group and a fluorine atom on the pyridine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

2-ethyl-4-fluoropyridine

InChI

InChI=1S/C7H8FN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3

InChI Key

RQOWNUUTTCJVKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)F

Origin of Product

United States

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